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Compound of Interest

Compound Name: Ethyl N-(4-chlorophenyl)glycinate

Cat. No.: B1296652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl N-(4-chlorophenyl)glycinate, a compound of interest in various research and

development applications. This document details the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized

for their acquisition.

Chemical Structure and Properties
IUPAC Name: ethyl 2-(4-chloroanilino)acetate[1]

Synonyms: Ethyl N-(4-chlorophenyl)glycinate, Glycine, N-(4-chlorophenyl)-, ethyl ester[1]

CAS Number: 2521-89-3[1]

Molecular Formula: C₁₀H₁₂ClNO₂[1]

Molecular Weight: 213.66 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the detailed ¹H and ¹³C NMR data for Ethyl N-(4-
chlorophenyl)glycinate.
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¹H NMR Data
While a complete, published ¹H NMR spectrum for Ethyl N-(4-chlorophenyl)glycinate is not

readily available in the public domain, the expected chemical shifts and multiplicities can be

predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~1.25 Triplet 3H -CH₂-CH₃

~3.85 Singlet 2H -NH-CH₂-COO-

~4.15 Quartet 2H -CH₂-CH₃

~4.50 Broad Singlet 1H -NH-

~6.60 Doublet 2H
Aromatic CH (ortho to

NH)

~7.10 Doublet 2H
Aromatic CH (meta to

NH)

¹³C NMR Data
¹³C NMR data for Ethyl N-(4-chlorophenyl)glycinate is available and provides key insights

into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

14.2 -CH₂-CH₃

45.8 -NH-CH₂-COO-

61.5 -CH₂-CH₃

114.0 Aromatic CH

123.3 Aromatic C-Cl

129.1 Aromatic CH

146.5 Aromatic C-NH

169.8 C=O (Ester)

Note: Specific peak assignments for the aromatic carbons can vary and may require further 2D

NMR experiments for definitive confirmation.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Ethyl N-(4-
chlorophenyl)glycinate is dissolved in about 0.6 mL of a deuterated solvent, typically

deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.
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¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ethyl N-(4-chlorophenyl)glycinate exhibits characteristic absorption bands

corresponding to its structural features.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1735 Strong C=O Stretch (Ester)

~1600, ~1500 Medium C=C Stretch (Aromatic Ring)

~1250 Strong C-O Stretch (Ester)

~1100 Medium C-N Stretch

~820 Strong
C-H Out-of-plane bend (para-

disubstituted)

~750 Medium C-Cl Stretch
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Experimental Protocol for FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is typically used.

Sample Preparation and Analysis: A small amount of the solid Ethyl N-(4-
chlorophenyl)glycinate is placed directly onto the ATR crystal. Pressure is applied to ensure

good contact between the sample and the crystal. The spectrum is recorded over a range of

4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR

crystal is recorded prior to the sample analysis and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Mass Spectrum Data
The electron ionization (EI) mass spectrum of Ethyl N-(4-chlorophenyl)glycinate is expected

to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity Proposed Fragment Ion

213 Moderate
[M]⁺ (Molecular ion, ³⁵Cl

isotope)

215 Low
[M+2]⁺ (Molecular ion, ³⁷Cl

isotope)

140 High [M - COOC₂H₅]⁺

127 High [Cl-C₆H₄-NH]⁺

111 Moderate [Cl-C₆H₄]⁺

77 Low [C₆H₅]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1296652?utm_src=pdf-body
https://www.benchchem.com/product/b1296652?utm_src=pdf-body
https://www.benchchem.com/product/b1296652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Sample Preparation and Analysis: A dilute solution of Ethyl N-(4-chlorophenyl)glycinate in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume

(typically 1 µL) is injected into the GC.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like Ethyl N-(4-
chlorophenyl)glycinate is depicted below.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation
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Technical Guide Generation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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